molecular formula C21H25N3O4S B2554147 SPA70

SPA70

カタログ番号: B2554147
分子量: 415.5 g/mol
InChIキー: OIOPHIFJQXHPAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SPA70は、ヒトプレグナンX受容体(hPXR)の強力かつ選択的なアンタゴニストです。この受容体は、薬物代謝酵素やトランスポーターの発現を調節する上で重要な役割を果たしています。 hPXRを阻害することにより、this compoundは薬物や環境毒素を含むさまざまな化合物に対する細胞応答を調節します .

2. 製法

This compoundの合成経路には化学合成が含まれます。具体的な詳細は広く公開されていませんが、通常は有機反応によって調製されます。研究者は、this compoundをラボで合成するための効率的な方法を開発してきました。工業生産方法は異なる可能性がありますが、収率と純度を最適化しながら、同様の原則に従う可能性があります。

科学的研究の応用

SPA70’s applications extend across multiple scientific fields:

    Chemistry: Researchers study this compound to understand its interactions with drug-metabolizing enzymes and receptors. It serves as a valuable tool for investigating drug metabolism pathways.

    Biology: this compound’s impact on cellular responses, gene expression, and drug transporters makes it relevant in biological studies. It helps elucidate the role of hPXR in health and disease.

    Medicine: Although not directly used as a therapeutic agent, this compound informs drug development by revealing potential interactions with hPXR. It aids in predicting drug-drug interactions and optimizing drug safety profiles.

    Industry: Pharmaceutical companies consider this compound during drug discovery and preclinical evaluation. Its effects on drug metabolism influence drug efficacy and safety.

準備方法

SPA70’s synthetic route involves chemical synthesis. Although specific details are not widely available, it is typically prepared through organic reactions. Researchers have developed efficient methods to synthesize this compound in the laboratory. Industrial production methods may vary, but they likely follow similar principles, optimizing yield and purity.

化学反応の分析

SPA70は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬や条件は明確に文書化されていません。研究者は、薬物代謝や薬物相互作用の文脈でその反応性を調査してきました。これらの反応から生成される主要な生成物は、特定の反応経路と関与する官能基によって異なります。

4. 科学研究への応用

This compoundの応用は、複数の科学分野にわたっています。

    化学: 研究者は、this compoundを研究して、薬物代謝酵素や受容体との相互作用を理解しています。これは、薬物代謝経路を調査するための貴重なツールとして役立ちます。

    生物学: this compoundは、細胞応答、遺伝子発現、薬物トランスポーターへの影響から、生物学的研究において関連性があります。これは、健康と病気におけるhPXRの役割を解明するのに役立ちます。

    医学: 治療薬として直接使用されていませんが、this compoundはhPXRとの潜在的な相互作用を明らかにすることで、創薬に役立ちます。これは、薬物相互作用を予測し、薬物の安全性プロファイルを最適化するのに役立ちます。

    産業: 製薬会社は、創薬と前臨床評価の際にthis compoundを考慮しています。薬物代謝への影響は、薬物の有効性と安全性を左右します。

作用機序

SPA70は、hPXRを拮抗することにより、その効果を発揮します。hPXRが活性化されると、薬物代謝に関与するシトクロムP450酵素とトランスポーターの発現を調節します。this compoundはhPXRを阻害することにより、異物の細胞応答を変化させ、薬物の有効性と毒性に影響を与える可能性があります。this compoundの影響を受ける分子標的と経路は、現在も研究の盛んな分野です。

6. 類似の化合物との比較

This compoundは、hPXRに対する選択性によって独自のものですが、他の化合物もこの受容体と相互作用します。注目すべき例としては、リファンピシン(hPXRの誘導体)とケトコナゾール(阻害剤)があります。this compoundとは異なり、これらの化合物は、薬物代謝に広範な影響を与え、複数の受容体に影響を与える可能性があります。

類似化合物との比較

While SPA70 is unique due to its selectivity for hPXR, other compounds also interact with this receptor. Notable examples include rifampicin (an inducer of hPXR) and ketoconazole (an inhibitor). Unlike this compound, these compounds have broader effects on drug metabolism and may impact multiple receptors.

特性

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOPHIFJQXHPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPA70
Reactant of Route 2
SPA70
Reactant of Route 3
Reactant of Route 3
SPA70
Reactant of Route 4
Reactant of Route 4
SPA70
Reactant of Route 5
Reactant of Route 5
SPA70
Reactant of Route 6
Reactant of Route 6
SPA70
Customer
Q & A

Q1: What is SPA70 and what is its mechanism of action?

A1: this compound, chemically known as 4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole, is a potent and selective antagonist of the human pregnane X receptor (PXR) [, ]. PXR is a nuclear receptor involved in regulating drug metabolism and detoxification processes in the liver. This compound binds to the ligand-binding domain of PXR, preventing the recruitment of coactivators and subsequent activation of target gene expression []. This antagonistic activity makes this compound a valuable tool for studying PXR function and its role in drug metabolism.

Q2: How does this compound affect paclitaxel resistance in non-small cell lung cancer (NSCLC)?

A2: Research suggests that this compound might help reverse paclitaxel resistance in NSCLC when used in combination with paclitaxel []. The combination was found to synergistically inhibit cancer cell growth, migration, and invasion in both paclitaxel-sensitive and paclitaxel-resistant cell lines. Mechanistically, this compound and paclitaxel co-treatment disrupts the interaction between PXR and the ABCB1 gene promoter, leading to reduced expression of P-glycoprotein (P-gp), a drug efflux pump often implicated in drug resistance []. Additionally, the combination enhances the interaction between PXR and the Tip60 protein, impacting α-tubulin acetylation and ultimately leading to cell cycle arrest and cell death [].

Q3: Can this compound be modified to create agonists or other types of PXR modulators?

A3: Interestingly, attempts to modify the structure of this compound to create agonists or other types of modulators have yielded diverse results []. Slight structural alterations to the this compound scaffold led to the development of analogs exhibiting various activities, including agonistic, dual inverse agonistic/antagonistic, and partial agonistic/antagonistic activities []. This suggests a complex structure-activity relationship for this compound and its interaction with PXR.

Q4: Has this compound been used to develop other therapeutic strategies?

A4: Research on this compound has also led to the development of SJPYT-195, a molecule designed to induce PXR degradation []. While initially intended as a PROTAC (proteolysis targeting chimera) for PXR, SJPYT-195 was found to act as a molecular glue degrader of GSPT1, a translation termination factor []. Intriguingly, GSPT1 degradation indirectly led to a reduction in PXR protein levels []. This finding highlights the potential of using this compound as a starting point for developing degraders of other therapeutic targets.

Q5: Are there limitations to using this compound as a research tool?

A5: One important consideration when using this compound is its species specificity. While this compound is a potent antagonist of human PXR, it does not activate mouse PXR []. This highlights the importance of using appropriate model systems when studying PXR function and underscores the complexities of interspecies differences in drug metabolism.

Q6: Are there any available resources for researchers interested in using this compound?

A6: Researchers interested in studying this compound and its effects on PXR can utilize several resources. Commercially available this compound can be purchased from chemical suppliers. Additionally, several reporter cell lines have been developed to study the activity of PXR and other nuclear receptors, including FXR, LXRs, CAR, and RORγ []. These cell lines can be used to assess the selectivity and potency of this compound and its analogs in a controlled laboratory setting [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。